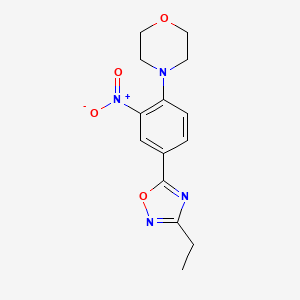
4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine, also known as EOM 2, is a chemical compound that has gained significant attention in scientific research due to its potential use as a tool for studying the function of certain proteins in the body.
Mécanisme D'action
4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine 2 works by irreversibly binding to the catalytic subunit of PP2A, forming a covalent bond with a cysteine residue in the active site. This prevents PP2A from dephosphorylating its substrates, leading to downstream effects on cell signaling and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine 2 depend on the specific cell type and protein targets being studied. In general, inhibition of PP2A by 4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine 2 has been shown to lead to decreased cell proliferation, increased apoptosis, and altered gene expression. In cancer cells, 4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine 2 has been shown to sensitize cells to chemotherapy and radiation therapy, suggesting that it may have potential as a cancer treatment adjuvant.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine 2 in lab experiments is its specificity for PP2A. Because it irreversibly binds to the active site of PP2A, it does not affect other phosphatases or enzymes in the cell. Additionally, 4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine 2 is cell-permeable, allowing it to be used in live-cell experiments. However, one limitation of using 4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine 2 is its irreversibility, which makes it difficult to study the effects of transient PP2A inhibition. Additionally, 4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine 2 may have off-target effects on other proteins with cysteine residues in their active sites.
Orientations Futures
There are several future directions for the use of 4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine 2 in scientific research. One potential application is in the development of new cancer treatments. By studying the downstream effects of PP2A inhibition in cancer cells, researchers may be able to identify new drug targets for cancer therapy. Additionally, 4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine 2 may be useful in studying the role of PP2A in other diseases, such as Alzheimer's disease and diabetes. Finally, future research may focus on developing new, reversible inhibitors of PP2A that can be used to study the effects of transient PP2A inhibition.
Méthodes De Synthèse
4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine 2 can be synthesized using a two-step process. The first step involves the reaction of 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid with 4-bromo-2-nitrophenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate compound 4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenoxy)butanoic acid. In the second step, the intermediate compound is reacted with morpholine in the presence of a base such as triethylamine to form the final product, 4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine 2.
Applications De Recherche Scientifique
4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine 2 has been used in scientific research as a tool for studying the function of certain proteins in the body. Specifically, it has been used as a covalent inhibitor of the protein phosphatase PP2A. PP2A is a serine/threonine phosphatase that plays a critical role in regulating cell growth, proliferation, and survival. Dysregulation of PP2A has been implicated in a variety of diseases, including cancer, Alzheimer's disease, and diabetes. By inhibiting PP2A with 4-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine 2, researchers can study the downstream effects of PP2A inhibition and potentially identify new drug targets for these diseases.
Propriétés
IUPAC Name |
4-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-2-13-15-14(22-16-13)10-3-4-11(12(9-10)18(19)20)17-5-7-21-8-6-17/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDSBZORIJXFMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687719.png)
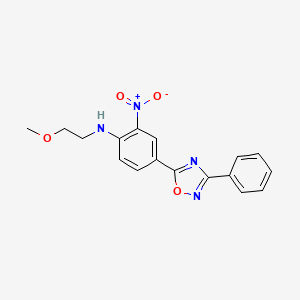


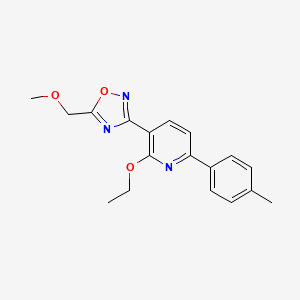

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7687768.png)

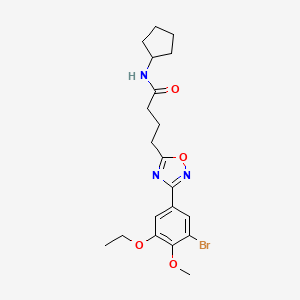
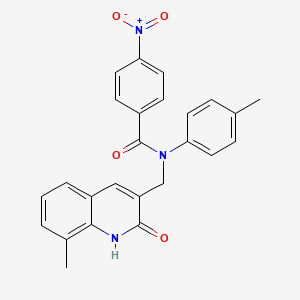

![1-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)ethanone](/img/structure/B7687800.png)
